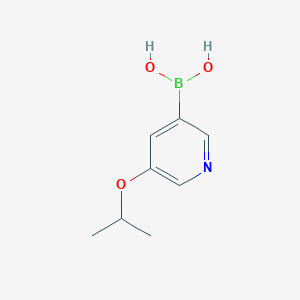

(5-Isopropoxypyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

(5-propan-2-yloxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO3/c1-6(2)13-8-3-7(9(11)12)4-10-5-8/h3-6,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHUPBAXLPBXOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)OC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40725467 | |

| Record name | {5-[(Propan-2-yl)oxy]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850991-41-2 | |

| Record name | B-[5-(1-Methylethoxy)-3-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850991-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {5-[(Propan-2-yl)oxy]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-Isopropoxypyridin-3-yl)boronic acid CAS number

An In-Depth Technical Guide to (5-Isopropoxypyridin-3-yl)boronic acid

Topic: this compound CAS Number: 850991-41-2[1] Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a heterocyclic organic compound that has emerged as a valuable building block in modern synthetic chemistry. Its unique structure, combining a pyridine core with a versatile boronic acid moiety and an isopropoxy substituent, makes it a key intermediate in the synthesis of complex molecules, particularly within the pharmaceutical industry. This guide provides a comprehensive overview of its physicochemical properties, core applications in palladium-catalyzed cross-coupling reactions, and a detailed, validated experimental protocol for its use. The discussion is grounded in the mechanistic principles of organoboron chemistry, offering field-proven insights for its effective application in research and drug development.

Core Characteristics and Physicochemical Properties

Understanding the fundamental properties of a reagent is critical for its successful application. This compound is a stable, solid compound under standard laboratory conditions, but like many boronic acids, it requires proper handling to prevent degradation, particularly protodeboronation under certain conditions.

Structural Information

The molecule's structure is centered on a pyridine ring, which is a common motif in a vast number of biologically active compounds. The boronic acid group at the 3-position and the isopropoxy group at the 5-position are crucial for its reactivity and physical properties.

Caption: Chemical structure of this compound.

Physicochemical Data

The quantitative properties of this compound are summarized below. These values are essential for calculating reaction stoichiometries, selecting appropriate solvents, and understanding the compound's general behavior.

| Property | Value | Source |

| CAS Number | 850991-41-2 | [1] |

| Molecular Formula | C₈H₁₂BNO₃ | [2] |

| Molecular Weight | 181.00 g/mol | [2] |

| Appearance | Solid (Typically off-white to white powder) | General Knowledge |

| Solubility | Soluble in organic solvents like Dioxane, DMF, THF. Low solubility in water. | [3] |

| Storage | Store in a cool, dry place under an inert atmosphere. | [4] |

Significance in Drug Discovery and Medicinal Chemistry

The utility of this compound in drug development stems from two core chemical features: the pyridine ring and the boronic acid functional group.

-

The Pyridine Scaffold: The pyridine ring is a privileged structure in medicinal chemistry. Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can significantly enhance the solubility and pharmacokinetic properties of a drug candidate.

-

The Boronic Acid Moiety: Boronic acids are not merely synthetic handles; they are pharmacologically significant. The boron atom's empty p-orbital makes it a Lewis acid capable of forming reversible covalent bonds with diols, including specific residues like serine in the active sites of enzymes. This property has been famously exploited in drugs like Bortezomib (Velcade®), an inhibitor of the 26S proteasome used to treat multiple myeloma.[3][5][6] The incorporation of boronic acids into drug candidates is a growing strategy for targeting enzymes that traditional inhibitors struggle to address.[7][8]

This specific building block allows for the precise installation of an isopropoxy-substituted pyridine ring into a target molecule, a common strategy for modulating properties like lipophilicity and metabolic stability.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. This reaction is a cornerstone of modern synthesis due to its high efficiency, mild reaction conditions, and exceptional tolerance of various functional groups.[9][10]

Mechanistic Overview

The reaction is catalyzed by a palladium(0) complex and involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (R¹-X), forming a Pd(II) complex.

-

Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide. The choice of base is critical as it facilitates the formation of a more nucleophilic boronate species.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality in Experimental Design

When using heterocyclic boronic acids like this compound, certain challenges can arise. The electron-deficient nature of the pyridine ring can slow the rate of transmetalation, and the compound can be susceptible to protodeboronation (cleavage of the C-B bond by a proton source).[11] Therefore, experimental conditions must be chosen carefully:

-

Catalyst/Ligand System: Modern, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to accelerate both the oxidative addition and reductive elimination steps, leading to higher yields and faster reactions.[9]

-

Base Selection: A moderately strong base like K₂CO₃ or K₃PO₄ is typically used. Stronger bases can promote side reactions, while weaker bases may not efficiently generate the active boronate species.

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is common. Water is often necessary to dissolve the inorganic base and facilitate the formation of the boronate.[9]

Validated Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes a self-validating system for the efficient coupling of this compound with a generic aryl bromide. Microwave irradiation is used to accelerate the reaction, often reducing reaction times from hours to minutes.

Materials

| Reagent/Material | Amount (example) | Moles (equiv) | Purpose |

| Aryl Bromide | 1.0 mmol | 1.0 | Electrophilic partner |

| This compound | 217 mg | 1.2 | Nucleophilic partner |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 23 mg | 0.025 (2.5 mol%) | Palladium Pre-catalyst |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 41 mg | 0.10 (10 mol%) | Ligand |

| K₃PO₄ (Potassium Phosphate) | 425 mg | 2.0 | Base |

| 1,4-Dioxane / H₂O (10:1) | 5.5 mL | - | Solvent System |

| Microwave Reaction Vial (10 mL) | 1 | - | Reaction Vessel |

| Magnetic Stir Bar | 1 | - | Agitation |

Step-by-Step Methodology

-

Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd₂(dba)₃ (0.025 equiv), SPhos (0.10 equiv), and K₃PO₄ (2.0 equiv).

-

Expert Insight: Using a slight excess (1.2 equiv) of the boronic acid ensures complete consumption of the potentially more valuable aryl halide and compensates for any potential protodeboronation.

-

-

Inert Atmosphere: Seal the vial with a cap. Evacuate the vial and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Causality: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state. Establishing an inert atmosphere is crucial for catalytic activity and reproducibility.

-

-

Solvent Addition: Add the degassed solvent system (1,4-Dioxane/H₂O) via syringe.

-

Trustworthiness: Using degassed solvents further minimizes the presence of dissolved oxygen, creating a self-validating system where catalyst deactivation is minimized.

-

-

Microwave Irradiation: Place the sealed vial into the microwave reactor. Heat the mixture to 120 °C for 20 minutes with stirring.

-

Expert Insight: Microwave heating provides rapid and uniform energy transfer, dramatically accelerating the reaction rate compared to conventional oil bath heating.

-

-

Reaction Work-up: After the reaction is complete, cool the vessel to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (10 mL) and then with brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel.

Workflow Visualization

Caption: Experimental workflow for microwave-assisted Suzuki-Miyaura coupling.

Synthesis and Handling Considerations

General Synthesis Route

This compound is typically synthesized from a halogenated precursor, such as 3-bromo-5-isopropoxypyridine. A common and effective method involves a lithium-halogen exchange at low temperature followed by quenching with a trialkyl borate ester and subsequent acidic hydrolysis. This method provides reliable access to the desired boronic acid.

Storage and Handling

Boronic acids can undergo trimerization to form boroxines upon dehydration. While this is often a reversible process, it can affect the compound's physical properties and reactivity. For long-term stability and consistent results, it is recommended to:

-

Store the compound under an inert atmosphere (Argon or Nitrogen).

-

Keep it in a cool and dry environment, such as a desiccator.

-

Avoid prolonged exposure to air and moisture.

Conclusion

This compound (CAS: 850991-41-2) is a highly versatile and valuable reagent for synthetic chemists. Its primary utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex biaryl and heteroaryl structures that are central to many drug discovery programs. By understanding its fundamental properties, the mechanistic nuances of its reactivity, and employing validated protocols, researchers can effectively leverage this building block to accelerate the synthesis of novel chemical entities with significant therapeutic potential.

References

- BLD Pharm. This compound.

- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- BenchChem. (2025). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling.

- Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.

- ResearchGate. The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction.

- NINGBO INNO PHARMCHEM CO.,LTD. The Power of Suzuki-Miyaura Coupling: Utilizing Pyridine-4-Boronic Acid in Synthesis.

- Singh, J., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4998.

- Silva, M., et al. (2020).

- ChemScene. (5-Ethynylpyridin-3-yl)boronic acid.

- ResearchGate. Examples of boronic acids in pharmacologically relevant compounds.

- ResearchGate.

- Stella, V. J. (2004).

- Oakwood Chemical. (2-Isopropoxypyridin-3-yl)boronic acid.

- Guidechem. How to Synthesize 5-Fluoropyridin-3-ylboronic Acid?.

Sources

- 1. 850991-41-2|this compound|BLD Pharm [bldpharm.com]

- 2. (2-Isopropoxypyridin-3-yl)boronic acid [oakwoodchemical.com]

- 3. DSpace [kuscholarworks.ku.edu]

- 4. chemscene.com [chemscene.com]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (5-Isopropoxypyridin-3-yl)boronic Acid: Properties, Synthesis, and Application in Cross-Coupling Reactions

This guide provides a comprehensive technical overview of (5-isopropoxypyridin-3-yl)boronic acid, a valuable heterocyclic building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, provides validated synthetic protocols, and offers expert insights into its application, particularly in the widely utilized Suzuki-Miyaura cross-coupling reaction.

Introduction: The Strategic Value of Functionalized Pyridine Boronic Acids

Heterocyclic boronic acids are indispensable tools in contemporary drug discovery and materials science. Among these, pyridine-based reagents are of particular importance, as the pyridine motif is a prevalent core in a vast number of pharmaceuticals. This compound offers a unique combination of features: the pyridine nitrogen acts as a hydrogen bond acceptor and influences the molecule's electronic properties, while the boronic acid group serves as a versatile handle for carbon-carbon bond formation. The 5-isopropoxy substituent provides steric bulk and electronic modulation, offering a handle to fine-tune solubility, metabolic stability, and target engagement of the final product. This guide aims to serve as a practical resource for the effective utilization of this reagent.

Physicochemical and Structural Properties

This compound is typically a solid at room temperature. Like many boronic acids, it is susceptible to dehydration to form a cyclic anhydride (a boroxine). Therefore, it is often stored under inert and dry conditions.

Table 1: Core Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 850991-41-2 | [1] |

| Molecular Formula | C₈H₁₂BNO₃ | [1] |

| Molecular Weight | 181.00 g/mol | [1] |

| Appearance | Off-white to light-colored solid | General Knowledge |

| Storage Conditions | Inert atmosphere, 2-8°C, protect from moisture | [1] |

Spectroscopic Characterization (Predicted)

-

¹H NMR (400 MHz, DMSO-d₆):

-

Aromatic Protons: Expect three distinct signals in the aromatic region (δ 7.5-8.5 ppm). The protons at positions 2, 4, and 6 of the pyridine ring will exhibit characteristic splitting patterns (doublets or doublet of doublets).

-

Isopropoxy Group: A septet (CH) around δ 4.6-4.8 ppm and a doublet (CH₃) around δ 1.3-1.4 ppm.

-

Boronic Acid Protons: A broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O, typically appearing between δ 8.0-8.5 ppm.

-

Synthesis of this compound

The synthesis of this boronic acid is not widely documented in peer-reviewed literature. However, a robust and logical two-step sequence can be employed, starting from the commercially available 3,5-dibromopyridine. This approach is analogous to established procedures for similar alkoxy-substituted pyridylboronic acids.

Workflow for Synthesis

The overall synthetic strategy involves a nucleophilic aromatic substitution to introduce the isopropoxy group, followed by a halogen-metal exchange and borylation.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol: Synthesis

Part A: Synthesis of 3-Bromo-5-isopropoxypyridine

This procedure is adapted from established methods for the synthesis of 3-bromo-5-methoxypyridine.[3]

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, prepare sodium isopropoxide by cautiously adding sodium metal (1.1 eq.) to anhydrous isopropanol (10 mL per gram of sodium) at 0°C. Stir until all sodium has reacted.

-

Reaction Setup: To the freshly prepared sodium isopropoxide solution, add anhydrous N,N-Dimethylformamide (DMF, 20 mL).

-

Addition of Starting Material: Add 3,5-dibromopyridine (1.0 eq.) to the solution.

-

Reaction: Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Cool the mixture to room temperature and pour it into ice-water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-bromo-5-isopropoxypyridine.

Part B: Synthesis of this compound

This protocol is a general and reliable method for converting aryl bromides to boronic acids.[4]

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve 3-bromo-5-isopropoxypyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF, 15 mL per gram of bromide).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq., typically 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70°C. Stir the resulting mixture for 45 minutes at -78°C. The causality for this low temperature is to prevent side reactions and ensure regioselective metal-halogen exchange over other potential lithiation pathways.

-

Borylation: Add triisopropyl borate (1.2 eq.) dropwise, again keeping the temperature below -70°C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Cool the reaction to 0°C and quench by the slow addition of 2 M aqueous HCl until the mixture is acidic (pH ~2). Stir vigorously for 1 hour.

-

Isolation: Extract the mixture with ethyl acetate. The product may have significant water solubility; therefore, back-extraction of the aqueous layer is recommended. In some cases, adjusting the pH of the aqueous layer to be mildly basic can facilitate extraction into an organic solvent.

-

Purification: The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol or ethyl acetate/hexanes) or by forming a crystalline adduct with diethanolamine, which can be subsequently hydrolyzed to release the pure boronic acid.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction forms a C(sp²)-C(sp²) bond, a cornerstone transformation in the synthesis of biaryl and heteroaryl compounds.

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The choice of base is critical; it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol for Suzuki-Miyaura Coupling

This protocol is a robust, general procedure applicable to a wide range of aryl and heteroaryl bromides, adapted from highly cited, standard methodologies.[5][6][7]

Objective: To couple this compound with a representative aryl bromide (e.g., 4-bromoanisole).

Reagents & Materials:

-

This compound (1.2 eq.)

-

4-Bromoanisole (1.0 eq.)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq.)

-

Triphenylphosphine [PPh₃] (0.04 eq.) or a more advanced ligand like SPhos or XPhos for challenging couplings.

-

Potassium Carbonate (K₂CO₃) (2.0 eq.), aqueous solution (2 M)

-

1,4-Dioxane or a similar solvent like DME or Toluene

-

Nitrogen or Argon source

-

Schlenk flask or sealed reaction vial

Step-by-Step Procedure:

-

Vessel Preparation: To a Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), palladium acetate (0.02 eq.), and the phosphine ligand (0.04 eq.).

-

Causality: Using a slight excess of the boronic acid ensures complete consumption of the often more expensive aryl halide. The Pd(OAc)₂ is a pre-catalyst that is reduced in situ to the active Pd(0) species. The phosphine ligand stabilizes the Pd(0) catalyst, prevents its precipitation as palladium black, and modulates its reactivity.

-

-

Inerting: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is crucial as the active Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Add 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the aryl halide) and the 2 M aqueous potassium carbonate solution (2.0 eq.).

-

Causality: Dioxane is an excellent solvent for the organic reagents, while the aqueous base is necessary for the activation of the boronic acid. The two-phase system facilitates the reaction cycle.

-

-

Reaction: Heat the mixture to 80-100°C with vigorous stirring. The reaction is typically complete within 2-12 hours.

-

Monitoring: Follow the disappearance of the starting materials by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers in a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl product.

Safety, Handling, and Storage

-

Handling: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation via dehydration to the boroxine.[1]

-

Toxicity: While specific toxicity data is not available, arylboronic acids should be treated as potentially harmful. Some have been found to be weakly mutagenic.[3]

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its strategic placement of the boronic acid, pyridine nitrogen, and isopropoxy group provides chemists with a powerful tool for constructing complex molecules with desirable pharmaceutical properties. Understanding its synthesis, proper handling, and the nuances of its application in Suzuki-Miyaura cross-coupling reactions, as detailed in this guide, is key to leveraging its full synthetic potential.

References

-

Callum, J.; Lowary, T. L. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. J. Chem. Educ.2001 , 78 (7), 947. [Link]

-

Supplementary Material - The Royal Society of Chemistry. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 29 Mar. 2023. [Link]

-

Hie, L.; Garg, N. K. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Org. Synth.2016 , 93, 306-318. [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]

-

Katritzky, A. R., et al. A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Heterocycles2011 , 83 (4), 875-880. [Link]

-

Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. J. Am. Chem. Soc.2007 , 129 (11), 3358–3366. [Link]

-

ChemHelpASAP. Suzuki cross coupling reaction. YouTube, 14 Feb. 2020. [Link]

-

Littke, A. F.; Dai, C.; Fu, G. C. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. J. Am. Chem. Soc.2000 , 122 (17), 4020–4028. [Link]

-

Karimi, B.; Mansouri, F.; Vali, H. A highly water-dispersible/magnetically separable palladium catalyst based on a Fe3O4@SiO2 anchored TEG-imidazolium ionic liquid for the Suzuki–Miyaura coupling reaction in water. Green Chem.2014 , 16, 2587-2596. [Link]

-

Kirchhoff, J. H., et al. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. J. Am. Chem. Soc.2002 , 124 (46), 13662–13663. [Link]

- Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.

-

Patsnap. Synthesis method of 3-bromo-5-methylpyridine. [Link]

-

Thermo Fisher Scientific. Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube, 16 Aug. 2021. [Link]

-

Bakangura, E., et al. Functional Nanoporous Materials From Boronate-Containing Stimuli-Responsive Diblock Copolymers. ResearchGate. [Link]

-

Google Patents. United States Patent. [Link]

-

Durham E-Theses. Synthesis and reactions of new N-heteroaryl boronic acids. [Link]

-

Silva, M. P., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules2020 , 25(18), 4323. [Link]

-

Google Patents. BORONIC ESTER AND ACID COMPOUNDS, SYNTHESIS AND USES - European Patent Office - EP 0788360 B1. [Link]

- Google Patents. WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

Matsumoto, A., et al. Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. The Royal Society of Chemistry. [Link]

Sources

- 1. 850991-41-2|this compound|BLD Pharm [bldpharm.com]

- 2. rsc.org [rsc.org]

- 3. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www1.udel.edu [www1.udel.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Suzuki Coupling [organic-chemistry.org]

An In-Depth Technical Guide to the Synthesis of (5-Isopropoxypyridin-3-yl)boronic Acid

This guide provides a comprehensive overview and detailed protocols for the synthesis of (5-Isopropoxypyridin-3-yl)boronic acid, a valuable building block for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a robust framework for the successful preparation of this important reagent.

Introduction: The Significance of this compound

This compound is a key intermediate in modern organic synthesis, particularly in the realm of medicinal chemistry. Its utility stems from the presence of the boronic acid functional group, which makes it an ideal coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures from readily available precursors. The isopropoxypyridine scaffold is a prevalent motif in numerous biologically active compounds, and the ability to introduce this fragment in a controlled and efficient manner is of paramount importance in drug discovery programs.

This guide will detail a reliable and reproducible synthetic route to this compound, starting from commercially available materials. We will delve into the mechanistic underpinnings of each synthetic step, providing not just a recipe, but a deeper understanding of the chemical transformations involved.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests a straightforward approach. The boronic acid functionality can be installed via a borylation reaction of a suitable organometallic precursor. This organometallic species, in turn, can be generated from a halogenated pyridine through a metal-halogen exchange. The isopropoxy group can be introduced via a Williamson ether synthesis on a corresponding hydroxypyridine. This leads to the following proposed synthetic pathway:

Caption: Retrosynthetic analysis of this compound.

This multi-step synthesis is designed to be robust and scalable, utilizing well-established and high-yielding reactions.

Synthesis of the Key Precursor: 3-Bromo-5-isopropoxypyridine

The synthesis of the target boronic acid begins with the preparation of the key halogenated precursor, 3-bromo-5-isopropoxypyridine. This is accomplished in a two-step sequence starting from 3-bromo-5-methoxypyridine, which is commercially available, or can be synthesized from 3,5-dibromopyridine. For the purpose of this guide, we will start with the demethylation of 3-bromo-5-methoxypyridine to yield 3-bromo-5-hydroxypyridine, followed by a Williamson ether synthesis.

Step 1: Synthesis of 3-Bromo-5-hydroxypyridine

The demethylation of 3-bromo-5-methoxypyridine is effectively achieved using a strong acid such as hydrobromic acid.[1] This reaction proceeds via a nucleophilic attack of the bromide ion on the methyl group of the protonated ether.

Experimental Protocol: Demethylation of 3-Bromo-5-methoxypyridine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromo-5-methoxypyridine (1 equivalent), 48% hydrobromic acid (approx. 2.4 volumes), and glacial acetic acid (approx. 1.8 volumes).

-

Reaction Conditions: Heat the reaction mixture to 120 °C and stir overnight.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice water.

-

Neutralization and Extraction: Adjust the pH of the aqueous solution to approximately 6 with a 6N aqueous sodium hydroxide solution. Extract the product with ethyl acetate (2 x 200 mL for a 0.1 mol scale reaction).

-

Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by stirring in dichloromethane, followed by filtration to collect the solid 3-bromo-5-hydroxypyridine.[1]

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| 3-Bromo-5-methoxypyridine | 188.02 | 1.0 | e.g., 18.8 g (0.1 mol) |

| 48% Hydrobromic Acid | 80.91 | Excess | e.g., 80 mL |

| Glacial Acetic Acid | 60.05 | Excess | e.g., 60 mL |

Step 2: Williamson Ether Synthesis of 3-Bromo-5-isopropoxypyridine

The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alkoxide and an alkyl halide.[2] In this step, the hydroxyl group of 3-bromo-5-hydroxypyridine is deprotonated with a suitable base to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction with an isopropyl halide.

Experimental Protocol: Isopropylation of 3-Bromo-5-hydroxypyridine

-

Reaction Setup: To a solution of 3-bromo-5-hydroxypyridine (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as sodium hydride (NaH, ~1.1 equivalents) or potassium carbonate (K₂CO₃, ~2 equivalents) portion-wise at 0 °C.

-

Formation of the Alkoxide: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the pyridinolate anion.

-

Nucleophilic Substitution: Add 2-bromopropane or 2-iodopropane (1.1-1.5 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 50-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with water.

-

Extraction and Purification: Extract the product with a suitable organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

| Reagent | Molar Mass ( g/mol ) | Equivalents |

| 3-Bromo-5-hydroxypyridine | 174.00 | 1.0 |

| Sodium Hydride (60% dispersion) | 24.00 | ~1.1 |

| 2-Bromopropane | 122.99 | 1.1 - 1.5 |

| DMF or Acetonitrile | - | Solvent |

Core Synthesis: this compound

The final step in the synthesis is the conversion of 3-bromo-5-isopropoxypyridine to the target boronic acid. A highly effective method for this transformation is the lithium-halogen exchange at low temperature, followed by quenching the resulting organolithium species with a trialkyl borate. To facilitate purification and enhance stability, it is often advantageous to isolate the product as its pinacol ester.

Caption: Workflow for the synthesis of this compound and its pinacol ester.

Experimental Protocol: Borylation of 3-Bromo-5-isopropoxypyridine

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 3-bromo-5-isopropoxypyridine (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithium-Halogen Exchange: Slowly add n-butyllithium (n-BuLi, typically 1.05-1.1 equivalents of a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30-60 minutes.

-

Borylation: To the freshly prepared organolithium species, add triisopropyl borate (1.1-1.2 equivalents) dropwise, again keeping the temperature below -70 °C.

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or 1M hydrochloric acid.

-

Work-up for Boronic Acid: Extract the aqueous layer with an organic solvent such as ethyl acetate. The pH of the aqueous layer can be adjusted to around 7 to facilitate the extraction of the boronic acid. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification of Boronic Acid: Pyridylboronic acids can be challenging to purify by standard silica gel chromatography. Recrystallization from a suitable solvent system (e.g., water, ethanol/water, or acetonitrile) is often a preferred method. Alternatively, formation of a diethanolamine adduct can facilitate purification.[3]

-

Optional Conversion to Pinacol Ester: For easier handling, purification, and storage, the crude boronic acid can be converted to its pinacol ester. After the initial acidic work-up, the crude boronic acid is dissolved in a solvent such as toluene or a mixture of hexane and ethyl acetate. Pinacol (1.1 equivalents) is added, and the mixture is heated to reflux with a Dean-Stark trap to remove water. After completion, the solvent is removed under reduced pressure, and the pinacol ester can be purified by flash column chromatography on silica gel.[4]

| Reagent | Molar Mass ( g/mol ) | Equivalents |

| 3-Bromo-5-isopropoxypyridine | 216.08 | 1.0 |

| n-Butyllithium (e.g., 2.5 M in hexanes) | 64.06 | 1.05 - 1.1 |

| Triisopropyl borate | 188.08 | 1.1 - 1.2 |

| Pinacol (optional) | 118.17 | 1.1 |

| Anhydrous THF | - | Solvent |

Characterization, Stability, and Storage

Characterization: The final product, whether the free boronic acid or its pinacol ester, should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the isopropoxy group (a septet and a doublet) and the protons on the pyridine ring.

-

¹³C NMR: The carbon NMR will confirm the carbon framework of the molecule.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the elemental composition.

-

¹¹B NMR: Boron NMR spectroscopy can be used to characterize the boron-containing species.

Stability and Storage: Arylboronic acids are susceptible to protodeboronation, especially under acidic or basic conditions.[5] They can also undergo dehydration to form boroxines (cyclic trimers). For long-term storage, it is recommended to keep this compound in a cool, dry place under an inert atmosphere. The pinacol ester derivative is generally more stable and less prone to dehydration, making it a more convenient form for storage and handling. Commercial suppliers recommend storing the boronic acid at -20°C for long-term stability.[5]

Safety Considerations

-

Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, is essential.

-

Solvents: Anhydrous solvents such as THF can form explosive peroxides upon standing. Always use freshly distilled or commercially available anhydrous solvents.

-

Halogenated Compounds: 3-Bromopyridine derivatives are irritants and should be handled in a well-ventilated fume hood.

-

Acids and Bases: Hydrobromic acid and sodium hydroxide are corrosive and should be handled with appropriate care.

This guide provides a comprehensive framework for the synthesis of this compound. By understanding the underlying principles and adhering to the detailed protocols, researchers can confidently prepare this valuable building block for their synthetic endeavors.

References

-

Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). JTI. [Link]

-

Williamson Ether Synthesis reaction. BYJU'S. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Williamson Ether Synthesis. Chemistry Steps. [Link]

-

Synthesis of 2-amino-3-hydroxy-5-bromopyridine. PrepChem.com. [Link]

-

3-pyridylboronic acid. Organic Syntheses Procedure. [Link]

-

1.5 Williamson Ether Synthesis. KPU Pressbooks. [Link]

-

Williamson ether synthesis. Wikipedia. [Link]

-

Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. ResearchGate. [Link]

-

Purification of boronic acids? Reddit. [Link]

-

5-(Isopropoxy)pyridine-3-boronicacid. Cusabio. [Link]

Sources

Spectroscopic data for (5-Isopropoxypyridin-3-yl)boronic acid

An In-depth Technical Guide to the Spectroscopic Characterization of (5-Isopropoxypyridin-3-yl)boronic acid

Molecular Structure and Analytical Strategy

This compound is a bifunctional molecule featuring a pyridine ring, an isopropoxy ether group, and a boronic acid moiety. This combination of functional groups makes it a valuable synthon, particularly in Suzuki-Miyaura cross-coupling reactions. An effective analytical strategy must unambiguously confirm the integrity of each of these features.

The molecular structure and a proposed atom-numbering scheme for NMR assignment are presented below.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and confirms the presence of the key boron moiety.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will account for all non-exchangeable protons in the molecule. The aromatic region will be particularly informative for confirming the substitution pattern on the pyridine ring.

Expert Insight: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for boronic acids as it can help to sharpen the exchangeable B(OH)₂ and any residual water protons. For routine checks, CDCl₃ can be used, but the hydroxyl protons may be broad or unobserved.

Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: ~16 ppm.

-

Number of Scans: 16-32 scans for good signal-to-noise.

-

Temperature: 298 K.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Atom # | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Rationale |

| H-2, H-6 | ~8.4 - 8.2 | m | ~2-3 | 2H | Aromatic protons ortho to the ring nitrogen are deshielded and expected at a high chemical shift. |

| H-4 | ~7.6 - 7.4 | t | ~2-3 | 1H | Aromatic proton situated between the two substituents. |

| B(OH)₂ | ~8.1 | br s | - | 2H | Boronic acid protons are exchangeable and appear as a broad singlet; shift is concentration and water-dependent. |

| H-7 | 4.8 - 4.6 | sept | ~6.0 | 1H | Methine proton of the isopropoxy group, split by the six methyl protons. |

| H-8, H-8' | 1.4 - 1.3 | d | ~6.0 | 6H | Diastereotopic methyl protons of the isopropoxy group, coupled to the methine proton. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. A key feature to note is the signal for the carbon atom directly attached to boron.

Expert Insight: Due to the quadrupolar nature of the boron nucleus (both ¹⁰B and ¹¹B isotopes), the resonance for the directly attached carbon (C-3) is often broadened significantly, sometimes to the point of being unobservable in a standard ¹³C NMR experiment.[2][3] This is a well-documented phenomenon for organoboron compounds.

Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg) may be beneficial.

-

Instrumentation: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: ~220 ppm.

-

Number of Scans: 512-2048 scans, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Calibrate the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Atom # | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-5 | ~158-155 | Aromatic carbon attached to the electronegative oxygen atom is highly deshielded. |

| C-2, C-6 | ~148-145 | Aromatic carbons adjacent to the nitrogen are significantly deshielded. |

| C-4 | ~125-120 | Aromatic CH carbon. |

| C-3 | Not Observed | The C-B bond often leads to a signal that is broadened into the baseline due to quadrupolar relaxation.[2][3] |

| C-7 | ~70-68 | Methine carbon of the isopropoxy group. |

| C-8, C-8' | ~23-21 | Methyl carbons of the isopropoxy group. |

¹¹B NMR Spectroscopy

¹¹B NMR is a highly specific and rapid technique to confirm the presence and electronic environment of the boron atom. It is particularly useful for distinguishing between trigonal (sp²) boronic acids and tetracoordinate (sp³) boronate esters or adducts.[4]

Expert Insight: For this compound, a single, relatively broad signal is expected in the characteristic region for trigonal arylboronic acids. The chemical shift can be influenced by pH.[4][5]

Protocol: ¹¹B NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Frequency: ~128 MHz (for a 400 MHz ¹H instrument).

-

Reference: External standard of BF₃·OEt₂ (δ = 0 ppm).

-

Expected Shift: A broad signal is expected between δ 35 and 28 ppm .

-

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. The analysis of boronic acids by MS requires careful consideration of ionization methods and potential in-source reactions.

Expert Insight: Boronic acids are notoriously prone to dehydration in the gas phase to form cyclic anhydrides known as boroxines (trimers).[6][7] Electrospray Ionization (ESI) is a soft ionization technique that can often preserve the parent molecule, typically observed as the protonated species [M+H]⁺.

Protocol: HRMS Acquisition

-

Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the compound in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

-

Instrumentation: An ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode is typically preferred to form [M+H]⁺.

-

Mass Range: Scan from m/z 50 to 1000.

-

Capillary Voltage: ~3-4 kV.

-

Data Analysis: Extract the exact mass from the ion of interest and use it to calculate the elemental composition.

-

Table 3: Predicted HRMS Data

| Species | Formula | Calculated Exact Mass (m/z) | Rationale |

| [M+H]⁺ | C₈H₁₃BNO₃⁺ | 182.0983 | The primary ion of interest, confirming the molecular weight of the parent compound. |

| [M+Na]⁺ | C₈H₁₂BNO₃Na⁺ | 204.0802 | A common adduct observed, especially if glassware or solvents have trace sodium contamination. |

| [M-H₂O+H]⁺ | C₈H₁₁BNO₂⁺ | 164.0877 | Ion corresponding to the loss of one water molecule. |

| [M-2H₂O+H]⁺ | C₈H₉BN⁺ | 146.0771 | Ion corresponding to the complete dehydration of the boronic acid moiety. |

Integrated Analytical Workflow

A robust quality control and characterization process integrates data from multiple techniques to provide irrefutable evidence of structure and purity.

Figure 2: A logical workflow for the comprehensive spectroscopic validation of the target compound.

Conclusion

The structural verification of this compound is readily achievable through a systematic application of modern spectroscopic techniques. By understanding the predicted ¹H, ¹³C, and ¹¹B NMR spectra, and by anticipating the behavior of the molecule in mass spectrometry, researchers can efficiently and accurately confirm the identity and quality of this important synthetic intermediate. Adherence to the detailed protocols and interpretative guidance within this document will ensure a high degree of confidence in the analytical results, supporting the integrity of downstream applications in drug discovery and development.

References

-

The Royal Society of Chemistry. Supplementary Material. Available at: [Link]

-

Li, W., et al. Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Royal Society of Chemistry. Available at: [Link]

-

Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5, 3386. Available at: [Link]

-

MDPI. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Available at: [Link]

-

PubChem. (5-Aminopyridin-3-yl)boronic acid. Available at: [Link]

-

ResearchGate. (PDF) Analysis of Boronic Acids Without Chemical Derivatisation. Available at: [Link]

-

Matsumoto, A., et al. Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. The Royal Society of Chemistry. Available at: [Link]

-

PubChem. (5-Fluoro-6-methoxypyridin-3-yl)boronic acid. Available at: [Link]

-

Sun, X., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. 850991-41-2|this compound|BLD Pharm [bldpharm.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. par.nsf.gov [par.nsf.gov]

- 5. rsc.org [rsc.org]

- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

(5-Isopropoxypyridin-3-yl)boronic acid stability and storage

An In-Depth Technical Guide to the Stability and Storage of (5-Isopropoxypyridin-3-yl)boronic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a valuable heterocyclic building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in constructing complex molecular architectures for drug discovery hinges on its purity and integrity. However, like many boronic acids, it is susceptible to degradation, which can compromise reaction yields, introduce impurities, and lead to irreproducible results. This guide provides a comprehensive overview of the factors governing the stability of this compound, details its primary degradation pathways, and establishes field-proven protocols for its optimal storage, handling, and stability assessment.

The Chemical Nature and Inherent Instabilities of Arylboronic Acids

Boronic acids (R-B(OH)₂) are organoboron compounds that, despite being relatively stable compared to other organometallic reagents, possess inherent chemical vulnerabilities. Their reactivity in cross-coupling reactions is a testament to the lability of the Carbon-Boron bond. Understanding the foundational chemistry is paramount to mitigating degradation.

Two key structural equilibria are at play for boronic acids in the solid state and in solution:

-

Monomer-Boroxine Equilibrium: Boronic acids can undergo reversible dehydration to form a cyclic trimer anhydride known as a boroxine.[1][2] This equilibrium is highly sensitive to the presence of water; the addition of water will shift the equilibrium back towards the monomeric boronic acid.[3] Consequently, commercial batches of boronic acids often exist as a mixture of the free acid and the boroxine.[3]

Caption: Reversible equilibrium between the boronic acid monomer and its boroxine trimer.

Primary Degradation Pathways

There are two principal chemical reactions that lead to the irreversible degradation of this compound. Preventing these pathways is the core objective of proper storage and handling.

Protodeboronation

Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond, resulting in the formation of the corresponding arene (3-isopropoxypyridine) and boric acid.[4] This reaction is a common side reaction in Suzuki couplings and a primary degradation pathway during storage or handling.[5][6] The mechanism is complex and highly dependent on pH, with accelerated rates observed in both acidic and basic media.[4][7][8]

-

Mechanism: The process can involve the ipso-protonation of the aryl group, often facilitated by the boronate species (Ar-B(OH)₃⁻) that forms under basic conditions.[7][9] The electron-donating nature of the isopropoxy group and the electronic properties of the pyridine ring influence the susceptibility of the C-B bond to cleavage.

Caption: The protodeboronation degradation pathway leading to loss of the boronic acid moiety.

Oxidative Degradation

The C-B bond is also susceptible to oxidative cleavage. In the presence of atmospheric oxygen or other oxidizing agents (including residual peroxides in solvents or reactive oxygen species), arylboronic acids can be oxidized to the corresponding phenol.[10][11] For the topic compound, this results in the formation of 5-isopropoxypyridin-3-ol. This pathway can be a significant issue in solution and for solids with high surface area exposed to air.[12]

-

Mechanism: The oxidation mechanism is thought to involve the attack of a nucleophilic oxidant on the electrophilic boron atom, followed by a rearrangement that migrates the aryl group from the boron to the oxygen atom.[10]

Caption: The oxidative degradation pathway resulting in the formation of a phenol.

Recommended Storage and Handling Protocols

The key to preserving the integrity of this compound is to create an environment that minimizes exposure to the catalysts of its degradation: water, oxygen, light, and high temperatures.

Optimal Storage Conditions

Adherence to stringent storage conditions is the most effective long-term stability strategy. The following table summarizes the recommended parameters based on an synthesis of chemical safety data and best practices.

| Parameter | Recommendation | Rationale & Causality | Supporting Sources |

| Temperature | 2–8°C or -20°C | Reduces the kinetic rate of all degradation pathways (protodeboronation, oxidation, and dehydration).[13] | [13][14] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, directly inhibiting oxidative degradation and moisture-driven protodeboronation and boroxine equilibrium shifts. | [13] |

| Light | Protect from Light (Amber Vial) | Photons can provide the activation energy for radical-based oxidation or other degradation pathways. | [14][15] |

| Container | Tightly Sealed, Chemically Inert | Prevents ingress of atmospheric moisture and oxygen. Glass or high-density polyethylene (HDPE) are suitable.[16] The seal is critical. | [13][16][17] |

| Chemical Environment | Store away from acids and strong bases | Prevents catalytic protodeboronation and other chemical incompatibilities.[15][18] | [15][18][19] |

Protocol for Handling Solid Boronic Acid

Minimizing exposure during routine laboratory use is critical.

Objective: To accurately weigh and dispense the solid compound while minimizing its exposure to the ambient atmosphere.

Methodology:

-

Preparation: Before opening the primary container, allow it to warm to room temperature in a desiccator (approx. 30-60 minutes). This crucial step prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Environment: If possible, perform all manipulations within a glovebox under an inert atmosphere.

-

Rapid Dispensing: If a glovebox is unavailable, work quickly. Have all necessary vials, spatulas, and balances ready.

-

Inert Gas Blanket: Open the container and immediately flush the headspace with a gentle stream of argon or nitrogen.

-

Weighing: Quickly remove the desired amount of solid. For preparing solutions, weigh the solid directly into the reaction vessel that has been previously dried and flushed with inert gas.

-

Resealing: Before resealing the primary container, flush the headspace again with inert gas. Ensure the cap is tightened securely. Parafilm can be used to further secure the seal for long-term storage.

Experimental Workflow for Stability Assessment

To ensure the quality of a specific batch, particularly after prolonged storage or for use in sensitive applications, performing a stability assessment is a self-validating measure of integrity.

Objective: To determine the stability of this compound under accelerated or use-case conditions.

Caption: A typical experimental workflow for conducting a stability study.

Protocol: Accelerated Solution Stability Study

Rationale: Many applications require boronic acids to be stable in solution (e.g., in DMSO for screening plates). This protocol assesses that stability.

Materials:

-

This compound sample

-

Anhydrous DMSO

-

Type 1 HPLC-grade water and acetonitrile

-

Formic acid (for mobile phase)

-

Autosampler vials with caps

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mg/mL) of the boronic acid in anhydrous DMSO.

-

Sample Preparation:

-

Time-Zero (T=0) Sample: Immediately dilute an aliquot of the stock solution to the final analytical concentration (e.g., 50 µg/mL) with acetonitrile/water (50:50). Analyze immediately via UPLC-MS.

-

Stressed Sample: Place the remaining stock solution in a sealed vial at a controlled temperature (e.g., 40°C).

-

-

Timepoint Analysis: At specified intervals (e.g., 4, 8, 24, 48 hours), withdraw an aliquot of the stressed stock solution, dilute it identically to the T=0 sample, and analyze by UPLC-MS.

-

UPLC-MS Method Outline:

-

Column: A C18 reversed-phase column with low silanol activity is recommended to minimize on-column hydrolysis.[20]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A suitable gradient from ~5% to 95% B over several minutes.

-

Detection: UV (e.g., at 254 nm) and Mass Spectrometry (to identify parent and degradant masses).

-

-

Data Analysis:

-

Integrate the peak area of the parent compound at each timepoint.

-

Calculate the percent remaining at each timepoint relative to the T=0 sample: (% Remaining) = (Area_t / Area_t0) * 100.

-

Monitor for the appearance and growth of peaks corresponding to the masses of 3-isopropoxypyridine (protodeboronation product) and 5-isopropoxypyridin-3-ol (oxidation product).

-

Conclusion

The chemical integrity of this compound is not a passive property but a state that must be actively maintained. Its primary vulnerabilities—protodeboronation and oxidation—are directly mitigated by controlling its exposure to moisture, oxygen, pH extremes, light, and heat. By implementing the rigorous storage and handling protocols outlined in this guide, researchers and drug development professionals can ensure the reliability and reproducibility of their synthetic endeavors, ultimately preserving the value of this critical chemical building block. Routine analytical verification, especially for aged stock or before use in high-stakes applications, provides the ultimate assurance of quality.

References

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

-

Liu, C., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]

-

ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Available at: [Link]

- Halliwell, D. G. (Ed.). (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.

-

Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. Accounts of Chemical Research. Available at: [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]

-

Nite, N. T., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

-

Kamulin Biotech Co., Ltd. (n.d.). Materials Safety Data Sheet: NHS-PEG-Pyridineboronic acid. Available at: [Link]

-

Gonzales, J. A., et al. (2002). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology. Available at: [Link]

-

ResearchGate. (2020). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. Available at: [Link]

-

Liu, W. R., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Wikipedia. (n.d.). Boronic acid. Available at: [Link]

-

Liu, W. R., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. Available at: [Link]

-

Cramer, C. J., & Iovine, P. M. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)₂. The Journal of Physical Chemistry A. Available at: [Link]

-

Silva, F., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Available at: [Link]

-

ACS Fall 2023 Poster. (2023). Assessing the stability and reactivity of a new generation of boronic esters. Available at: [Link]

-

Kumar, A., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development. Available at: [Link]

-

Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Kumar, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. Available at: [Link]

-

Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)₂. Journal of Pharmaceutical Sciences. Available at: [Link]

-

Organic Chemistry Portal. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Available at: [Link]

-

Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]

-

Lab Alley. (n.d.). How to Store Boric Acid. Available at: [Link]

-

ResearchGate. (n.d.). Hydrolysis mechanism of arylboronic acids. Available at: [Link]

-

Kumar, A., et al. (2010). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at: [Link]

-

St. John-Campbell, S., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science. Available at: [Link]

-

The University of Bath's research portal. (n.d.). Boronic Acid-Catalysed Dehydrative Synthesis. Available at: [Link]

-

Liu, W. R., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PMC. Available at: [Link]

-

Reddit. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Available at: [Link]

-

University of California, Santa Cruz. (n.d.). Chemical Storage Guide. Available at: [Link]

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 10. pnas.org [pnas.org]

- 11. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. ruixibiotech.com [ruixibiotech.com]

- 15. fishersci.com [fishersci.com]

- 16. laballey.com [laballey.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. wichita.edu [wichita.edu]

- 19. alliancechemical.com [alliancechemical.com]

- 20. researchgate.net [researchgate.net]

The Strategic Utility of (5-Isopropoxypyridin-3-yl)boronic Acid in Contemporary Drug Discovery

(5-Isopropoxypyridin-3-yl)boronic acid has emerged as a pivotal building block for medicinal chemists, offering a unique combination of structural features and reactivity that are highly advantageous in the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth analysis of its commercial availability, synthesis, and strategic applications, particularly in the realm of kinase inhibitor development, for researchers, scientists, and drug development professionals.

Commercial Availability and Physicochemical Properties

This compound, identified by its CAS Number 850991-41-2, is readily accessible from a variety of commercial suppliers.[1] This accessibility is crucial for its widespread adoption in research and development, enabling seamless integration into discovery workflows. The compound is typically supplied as a solid with good shelf-life under appropriate storage conditions (inert atmosphere, 2-8°C).

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 850991-41-2 |

| Molecular Formula | C8H12BNO3 |

| Molecular Weight | 181.00 g/mol |

| Appearance | White to off-white solid |

| Storage Conditions | 2-8°C, under inert atmosphere |

Synthesis of this compound: A Guided Protocol

The synthesis of this compound is not yet extensively detailed in publicly available literature. However, a robust synthetic strategy can be devised based on well-established methodologies for the preparation of pyridineboronic acids. The most common and effective approach involves a lithium-halogen exchange reaction on a suitable brominated precursor, followed by quenching with a borate ester.

Synthesis of the Precursor: 3-Bromo-5-isopropoxypyridine

The key starting material for the synthesis is 3-bromo-5-isopropoxypyridine. This precursor can be synthesized from the commercially available 3-bromo-5-hydroxypyridine.

Experimental Protocol: Synthesis of 3-Bromo-5-isopropoxypyridine

-

To a solution of 3-bromo-5-hydroxypyridine (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (1.5 equivalents).

-

To this suspension, add 2-iodopropane (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-bromo-5-isopropoxypyridine.

Boronic Acid Formation

With the brominated precursor in hand, the final borylation step can be performed. The following protocol is an adaptation of the general procedure for the synthesis of 3-pyridylboronic acid.

Experimental Protocol: Synthesis of this compound

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromo-5-isopropoxypyridine (1 equivalent) in a mixture of anhydrous tetrahydrofuran (THF) and toluene.

-

Add triisopropyl borate (1.2 equivalents) to the solution.

-

Cool the mixture to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents, 2.5 M in hexanes) dropwise via a syringe pump over 1 hour, maintaining the internal temperature below -70°C.

-

After the addition is complete, stir the reaction mixture at -78°C for an additional 30 minutes.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude boronic acid.

-

The crude product can be purified by recrystallization or by forming the pinacol ester derivative for easier handling and purification, followed by hydrolysis back to the boronic acid.

Sources

A Researcher's Guide to the Safe Handling of (5-Isopropoxypyridin-3-yl)boronic acid

An In-depth Technical Guide for Drug Development Professionals

(5-Isopropoxypyridin-3-yl)boronic acid is a valuable reagent in modern synthetic chemistry, particularly within drug discovery programs where it serves as a key building block in cross-coupling reactions. As with any specialized chemical, a thorough understanding of its hazard profile and handling requirements is paramount to ensuring laboratory safety and experimental integrity. This guide moves beyond a simple recitation of Safety Data Sheet (SDS) sections to provide a synthesized, practical framework for researchers and scientists.

Chapter 1: Hazard Profile and Risk Assessment

Understanding the intrinsic hazards of a chemical is the first step in developing a robust safety protocol. This compound, like many organoboron compounds, presents a specific set of risks that must be managed.

GHS Classification and Interpretation

The Globally Harmonized System (GHS) provides a standardized language for hazard communication. For this compound, the primary concerns are irritation and potential respiratory effects.[1]

Key Hazards:

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2] This is a reversible condition, but direct contact can lead to inflammation and discomfort.

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3] Contact with the eyes can result in significant, though reversible, damage if not addressed immediately.[3][4]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1] Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

The following diagram illustrates the GHS pictograms and associated hazards for this compound.

Caption: GHS pictogram and hazard statements for the compound.

Toxicological Insights

While specific toxicological data for this compound is not extensively published, the hazards are consistent with the broader class of boronic acids. Boronic acids can interact with biological molecules, which is the basis for their utility as enzyme inhibitors but also a source of their potential toxicity.[5] The irritation potential stems from these interactions at the site of contact. It is crucial to handle this substance with the assumption that it is biologically active.

Chapter 2: Proactive Safety: Handling and Exposure Controls

Effective safety is not merely reactive; it is a proactive system of controls designed to minimize exposure. The "Hierarchy of Controls" is the established framework for implementing these protections.

Caption: Hierarchy of controls adapted for handling this boronic acid.

Step-by-Step Protocol for Handling and Weighing

This protocol is designed to minimize aerosolization and exposure when handling the solid compound.

-

Preparation:

-

Ensure a chemical fume hood is operational and the sash is at the appropriate working height.[6][7]

-

Don all required PPE: safety goggles, nitrile gloves, and a lab coat.[8]

-

Designate the workspace within the fume hood. Place a weigh boat on an analytical balance inside the hood.

-

Verify that spill cleanup materials are readily available.

-

-

Handling:

-

Retrieve the container of this compound. Keep the container tightly closed when not in use.[1][6]

-

Inside the fume hood, carefully open the container. Avoid any sudden movements that could create dust.

-

Use a spatula to carefully transfer the desired amount of solid to the weigh boat.

-

Securely close the main container immediately after dispensing.

-

-

Post-Handling:

-

Wipe down the spatula and any surfaces within the fume hood that may have been contaminated.

-

Dispose of the weigh boat and any contaminated wipes in a designated hazardous waste container.[8]

-

Remove gloves using the proper technique and dispose of them in the designated waste.

-

Wash hands thoroughly with soap and water after the procedure is complete.[9]

-

Chapter 3: Emergency Response Protocols

Even with robust controls, accidental exposures and spills can occur. A clear, rehearsed emergency plan is critical.

First-Aid Measures

The following table summarizes the immediate actions to be taken in case of an exposure.[1][9]

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |